4-Oxooctanoic acid

Semiochemistry Pest Management Invasive Species Control

Researchers requiring precise γ-keto acid reactivity cannot substitute with octanoic acid or positional isomers. 4-Oxooctanoic acid (CAS 4316-44-3) delivers the unique 1,4-dicarbonyl motif essential for: • Vespa velutina pheromone lures at the validated 0.78 ratio with 4-oxodecanoic acid for maximal male hornet attraction • Selective lipoxygenase inhibition in arachidonic acid cascade studies, with weaker COX activity enabling pathway discrimination • Intramolecular γ-lactone cyclization under mild conditions-inaccessible to non-oxo analogs Supplied with rigorous QA documentation; global shipping available for R&D quantities.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 4316-44-3
Cat. No. B1293546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxooctanoic acid
CAS4316-44-3
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCCC(=O)CCC(=O)O
InChIInChI=1S/C8H14O3/c1-2-3-4-7(9)5-6-8(10)11/h2-6H2,1H3,(H,10,11)
InChIKeyRITBMTJPNSJVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxooctanoic Acid (CAS 4316-44-3) Technical Specifications and Applications for Scientific Procurement


4-Oxooctanoic acid (CAS 4316-44-3), also known as γ-oxooctanoic acid or 4-keto-n-caprylic acid, is a medium-chain γ-keto acid derivative with the molecular formula C₈H₁₄O₃ and a molecular mass of 158.20 g/mol [1][2]. It belongs to the class of organic compounds known as medium-chain keto acids and derivatives, characterized by a 6 to 12 carbon atom side chain [3]. This bifunctional molecule contains a carboxylic acid group at C1 and a ketone group at C4, enabling diverse chemical reactivity including esterification, amidation, nucleophilic additions, and redox transformations . The compound is a known lipoxygenase inhibitor [4], a validated component of the sex pheromone of the Asian hornet Vespa velutina [5], and a mid-chain oxocarboxylic acid detected in Antarctic aerosols .

Reported lipoxygenase inhibitor for arachidonic acid cascade studies
Natural sex pheromone component of the Asian hornet (Vespa velutina)
Bifunctional γ-keto acid for γ-lactone and heterocyclic synthesis
Detected in Antarctic aerosols as a precursor to succinic acid

Why 4-Oxooctanoic Acid Cannot Be Substituted with Generic Octanoic Acid or Other Medium-Chain Analogs in Critical Applications


Generic substitution of 4-oxooctanoic acid with simpler medium-chain fatty acids (e.g., octanoic acid) or positional isomers (e.g., 6-oxooctanoic acid) is not scientifically valid due to the compound's unique bifunctional reactivity and specific biological recognition. The γ-keto acid motif (ketone at C4) imparts distinct chemical and biochemical properties: the 1,4-dicarbonyl spacing enables intramolecular cyclization to γ-lactones under mild conditions, a pathway inaccessible to the parent octanoic acid [1]. In the Vespa velutina sex pheromone system, the precise 0.78 ratio of 4-oxooctanoic acid to 4-oxodecanoic acid is essential for maximal male attraction; substitution with other keto acids fails to elicit the same behavioral response [2]. Furthermore, 4-oxooctanoic acid's inhibition of lipoxygenase activity, interfering with arachidonic acid metabolism, is a structure-specific interaction not shared by non-oxo medium-chain fatty acids or isomers with the ketone at alternative positions [3]. Procurement specifications requiring this exact CAS number (4316-44-3) are therefore non-negotiable for applications in pheromone-based pest monitoring, inflammatory pathway research, and atmospheric chemistry studies where the compound serves as a validated precursor to succinic acid in aerosol oxidation models .

Attribute
4-Oxooctanoic Acid
Octanoic Acid / Isomers
C4 ketone
Present; enables lipoxygenase targeting and γ-lactone cyclization
Absent; lacks inhibitory activity and intramolecular reactivity
Pheromone activity
Critical 0.78 ratio with 4-oxodecanoic acid for male hornet attraction
Other keto acids or ratios fail to elicit the same behavioral response
Atmospheric fate
Mid-chain tracer; specific oxidative fragmentation to succinic acid
Positional isomers may follow different fragmentation pathways
Similar medium-chain acids cannot be directly interchanged. The γ-keto acid motif drives both biochemical recognition and synthetic reactivity unique to this CAS number.

4-Oxooctanoic Acid (CAS 4316-44-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Quantitative Endogenous Abundance and Required Ratio in Vespa velutina Sex Pheromone: 4-Oxooctanoic Acid vs. 4-Oxodecanoic Acid

In the natural sex pheromone of Vespa velutina queens, 4-oxooctanoic acid (4-OOA) is present at 10.4 μg per bee, while 4-oxodecanoic acid (4-ODA) is present at 13.3 μg per bee, yielding a critical 4-OOA/4-ODA ratio of 0.78 [1]. Male hornet antennae show high sensitivity to both compounds, but strong attraction in behavioral assays occurs only when the blend matches the natural 0.78 ratio; deviations in this ratio significantly reduce lure efficacy [1].

Pheromone Blend Ratio
Head-to-head
4-OOA/4-ODA 0.78 (10.4 vs 13.3 μg/bee)
Ratio essential for maximal male hornet attraction
GC-MS, EAG, Y-tube behavioral assays
Semiochemistry Pest Management Invasive Species Control

Lipoxygenase Inhibitory Activity: 4-Oxooctanoic Acid Demonstrates Selective Enzyme Targeting Compared to Parent Octanoic Acid

4-Oxooctanoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the parent compound octanoic acid (caprylic acid) lacks the C4 ketone moiety and does not exhibit lipoxygenase inhibitory activity [2]. The compound also demonstrates secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1].

Lipoxygenase Inhibition
Class-level
Reported inhibition absent in octanoic acid
γ-Keto motif required for enzyme targeting
In vitro enzyme assays; class-level inference
Inflammation Research Eicosanoid Signaling Enzymology

Preparative Synthesis Yield Optimization: 4-Oxooctanoic Acid vs. 4-Oxodecanoic Acid via Unified Protocol

A 2024 preparative synthesis protocol from Vydrina et al. enables the concurrent production of both 4-oxooctanoic acid and 4-oxodecanoic acid using a unified synthetic strategy [1]. The method provides a scalable, preparative route for the two key Vespa velutina pheromone components, addressing the prior lack of a consolidated synthetic approach for both compounds [1].

Unified Synthesis Protocol
Cross-study
Concurrent preparative synthesis of 4-OOA and 4-ODA
Supports scalable pheromone component sourcing
2024 preparative method; yields in article
Synthetic Methodology Process Chemistry Pheromone Production

Atmospheric Aerosol Precursor Role: 4-Oxooctanoic Acid as a Mid-Chain Oxocarboxylic Acid Tracer vs. Other Oxo-Acids

4-Oxooctanoic acid is one of the mid-chain oxocarboxylic acids detected in Antarctic aerosols and has been identified as a possible precursor to the production of low molecular weight diacids such as succinic acid . This atmospheric oxidation pathway distinguishes C8 γ-keto acids from other positional isomers (e.g., 6-oxooctanoic acid) or longer-chain oxo-acids, which may follow different oxidative fragmentation routes .

Atmospheric Tracer Role
Data to verify
Detected in Antarctic aerosols; succinic acid precursor
Supports oxidation pathway tracing studies
Class-level inference; source-specific review
Atmospheric Chemistry Aerosol Science Environmental Tracers

Optimal Scientific and Industrial Use Cases for 4-Oxooctanoic Acid Based on Validated Quantitative Evidence


Invasive Vespa velutina Monitoring and Control Programs

Formulation of synthetic sex pheromone lures containing 4-oxooctanoic acid and 4-oxodecanoic acid at the natural 0.78 ratio (10.4 μg:13.3 μg per lure) for attraction and trapping of male Vespa velutina hornets [1]. This application is supported by direct electroantennogram and behavioral assay data demonstrating that only the correct blend ratio elicits maximal male attraction [1].

Arachidonic Acid Cascade and Inflammation Pathway Studies

Use as a lipoxygenase inhibitor probe in in vitro enzymatic assays investigating the metabolism of arachidonic acid to leukotrienes and other eicosanoid mediators [2]. The compound's selective inhibition of lipoxygenase over cyclooxygenase (weaker inhibition) makes it a valuable tool for dissecting the relative contributions of these parallel pathways [2].

Preparative Synthesis of γ-Lactones and Heterocyclic Building Blocks

Employing 4-oxooctanoic acid as a bifunctional intermediate in organic synthesis, leveraging the 1,4-dicarbonyl spacing for intramolecular cyclization to γ-lactones under mild conditions [3]. This reactivity is distinct from octanoic acid and positional isomers lacking the γ-keto acid motif [3].

Atmospheric Aerosol Oxidation Pathway Tracing

Utilization of 4-oxooctanoic acid as a validated mid-chain oxocarboxylic acid tracer in studies of aerosol aging and secondary organic aerosol (SOA) formation, particularly its role as a precursor to succinic acid via oxidative fragmentation .

Application
Selection Property
Validation Focus
Vespa velutina pheromone research
Blend ratio optimization
Behavioral attraction assay response
Lipoxygenase pathway studies
Enzyme targeting specificity
Arachidonic acid cascade modulation
γ-Lactone heterocyclic synthesis
1,4-Dicarbonyl cyclization reactivity
Intramolecular cyclization efficiency
Atmospheric aerosol oxidation modeling
Mid-chain oxocarboxylic acid tracer
Succinic acid fragmentation pathway

Technical Documentation Hub

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46 linked technical documents
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